2-(4-Nitrophenyl)phthalazin-1(2H)-one

Catalog No.
S12300366
CAS No.
M.F
C14H9N3O3
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)phthalazin-1(2H)-one

Product Name

2-(4-Nitrophenyl)phthalazin-1(2H)-one

IUPAC Name

2-(4-nitrophenyl)phthalazin-1-one

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H

InChI Key

FCVWQIJQXGNAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

2-(4-Nitrophenyl)phthalazin-1(2H)-one is a compound characterized by its unique structure, which includes a phthalazinone core with a nitrophenyl substituent. This compound has the molecular formula C₁₅H₁₁N₃O₃ and a molecular weight of approximately 281.27 g/mol. The presence of the nitro group on the phenyl ring contributes to the compound's reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science.

2-(4-Nitrophenyl)phthalazin-1(2H)-one can undergo various chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts, yielding 2-(4-aminophenyl)phthalazin-1(2H)-one.
  • Substitution: The methyl group present in derivatives can participate in electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
  • Oxidation: The phthalazine ring may be oxidized to form corresponding phthalazinone derivatives using oxidizing agents like potassium permanganate.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physicochemical properties .

Research indicates that 2-(4-nitrophenyl)phthalazin-1(2H)-one exhibits significant biological activities, particularly in the realm of anticancer research. Its mechanism of action may involve the inhibition of specific enzymes or proteins that are crucial for cell proliferation and survival. The reduction of the nitrophenyl group can lead to reactive intermediates capable of interacting with cellular components, resulting in cytotoxic effects against cancer cells .

Additionally, studies have suggested that phthalazinone derivatives possess antimicrobial properties, making them potential candidates for further exploration in pharmacology .

The synthesis of 2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves several methods:

  • Condensation Reactions: One common method is the reaction between 4-nitroaniline and phthalic anhydride or its derivatives under acidic or basic conditions, often employing dehydrating agents like phosphorus oxychloride.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, often utilizing hydrazine derivatives as key intermediates .
  • Functionalization: Further functionalization can be achieved through various coupling reactions to introduce different substituents at specific positions on the phthalazine ring.

These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial applications.

The applications of 2-(4-nitrophenyl)phthalazin-1(2H)-one extend across various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it valuable in drug development.
  • Antimicrobial Agents: As part of ongoing research into new antimicrobial compounds, this derivative may offer solutions to antibiotic resistance .
  • Material Science: Its unique structural properties allow for exploration in polymer chemistry and materials engineering.

Interaction studies involving 2-(4-nitrophenyl)phthalazin-1(2H)-one focus on its binding affinity to biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific proteins involved in cancer pathways.
  • In vitro Assays: To evaluate its cytotoxic effects on various cancer cell lines and assess its selectivity towards malignant cells over normal cells.

Such studies are crucial for understanding the compound's therapeutic potential and guiding future modifications for enhanced efficacy .

Several compounds share structural similarities with 2-(4-nitrophenyl)phthalazin-1(2H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2-(4-aminophenyl)phthalazin-1(2H)-oneContains an amino group instead of a nitro groupDifferent reactivity and potential biological activity
4-Methyl-2-(4-chlorophenyl)phthalazin-1(2H)-oneSubstituted with a chlorophenyl groupMay exhibit different physicochemical properties
4-Methyl-2-(4-methoxyphenyl)phthalazin-1(2H)-oneFeatures a methoxy substituentInfluences solubility and interactions with targets

These comparisons illustrate how variations in substituents can significantly alter both chemical behavior and biological activity, highlighting the uniqueness of 2-(4-nitrophenyl)phthalazin-1(2H)-one within this class of compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

267.06439116 g/mol

Monoisotopic Mass

267.06439116 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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